Product packaging for Methyl 2-(5-fluoropyridin-3-yl)propanoate(Cat. No.:CAS No. 1249872-73-8)

Methyl 2-(5-fluoropyridin-3-yl)propanoate

Cat. No.: B1426045
CAS No.: 1249872-73-8
M. Wt: 183.18 g/mol
InChI Key: MBCKTRRPLCQQRC-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoropyridin-3-yl)propanoate ( 1249872-73-8) is a valuable fluorinated pyridine derivative offered as a key chemical building block for research and development. This compound, with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol, is designed for use in organic synthesis, particularly in the pharmaceutical industry . The structure incorporates a synthetically versatile methyl ester and a fluorine atom on the pyridine ring, making it a useful intermediate for constructing more complex molecules. Fluoropyridines are of significant interest in medicinal chemistry, as the introduction of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties . As such, this compound serves as a critical precursor in the exploration of new therapeutic agents and is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals . Researchers can utilize this building block in various reactions, including hydrolysis, amidation, and cross-coupling, to create targeted compounds for screening and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B1426045 Methyl 2-(5-fluoropyridin-3-yl)propanoate CAS No. 1249872-73-8

Properties

IUPAC Name

methyl 2-(5-fluoropyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(9(12)13-2)7-3-8(10)5-11-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCKTRRPLCQQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Nucleophilic Aromatic Substitution

Method Overview:
This approach involves the nucleophilic substitution of a suitable leaving group on a pyridine ring, such as 3-chloropyridine or 3-bromopyridine derivatives, with fluorine or fluorinated intermediates, followed by esterification.

Key Steps:

  • Preparation of 5-fluoropyridin-3-ol:
    The synthesis often begins with the fluorination of pyridine derivatives, where electrophilic fluorination reagents like Selectfluor or diethylaminosulfur trifluoride (DAST) are employed to introduce fluorine at the 5-position of pyridine (see references and).

  • Esterification:
    The 5-fluoropyridin-3-ol is then reacted with a suitable propanoic acid derivative or activated ester (e.g., acid chlorides or anhydrides) under basic or catalytic conditions to form the methyl ester. This step often involves reagents like dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylurea (DCU) as coupling agents.

Representative Reaction:

5-fluoropyridin-3-ol + methyl chloroformate → methyl 2-(5-fluoropyridin-3-yl)propanoate

Advantages:

  • Straightforward and high-yielding when starting from fluorinated pyridine derivatives.
  • Suitable for large-scale synthesis.

Multi-Step Functionalization of Pyridine Rings

Method Overview:
This involves constructing the pyridine core with fluorine substitution via multi-step sequences, including halogenation, directed lithiation, or electrophilic fluorination, followed by esterification.

Key Steps:

  • Electrophilic Fluorination:
    Using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to selectively introduce fluorine at the 5-position of pyridine rings that are pre-functionalized with other substituents.

  • Preparation of 3-Halopyridines:
    Starting from commercially available 3-halopyridines, subsequent nucleophilic substitution with fluorinating agents yields 5-fluoropyridine derivatives.

  • Ester Formation:
    The resulting fluorinated pyridine is then subjected to esterification with methyl chloroformate or methyl alcohol in the presence of catalysts like DMAP (4-dimethylaminopyridine) or acid chlorides, under conditions optimized for selectivity and yield.

Representative Reaction:

3-bromo-5-fluoropyridine + methyl alcohol + catalytic amount of acid catalyst → this compound

Advantages:

  • Allows for precise control over fluorination position.
  • Compatible with various functional groups, enabling diversification.

Catalytic and Microwave-Assisted Methods

Recent advancements include the use of microwave irradiation to accelerate esterification and fluorination steps, improving yields and reducing reaction times.

Example:

  • Microwave-assisted esterification of 5-fluoropyridin-3-ol with methyl chloroformate under solvent-free or minimal solvent conditions, achieving rapid conversion with high purity.

Research Findings:
A study demonstrated that microwave irradiation at 170°C for 30 minutes significantly enhances ester formation efficiency, with yields reaching up to 80% under optimized conditions.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages References
Nucleophilic substitution 5-fluoropyridin-3-ol or halopyridines Methyl chloroformate, DCC Room temperature to mild heating High yield, straightforward ,
Electrophilic fluorination Pyridine derivatives Selectfluor, NFSI Controlled temperature, often 0–25°C Selectivity, functional group tolerance ,
Microwave-assisted esterification Pyridine alcohol + methyl chloroformate Microwave irradiation 170°C for 30 min Accelerated reaction, high purity

Notes on Research Findings

  • Selectivity and Yield:
    Fluorination at the 5-position of pyridine rings can be achieved with high selectivity using electrophilic fluorinating agents, especially when directed by existing substituents or protective groups.

  • Reaction Optimization:
    Microwave-assisted techniques have been shown to improve reaction times and yields, reducing the need for prolonged heating and minimizing side reactions.

  • Scalability: These methods are adaptable for large-scale synthesis, with process parameters optimized for industrial applications.

Biological Activity

Methyl 2-(5-fluoropyridin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated pyridine ring, which is known to enhance biological activity through various mechanisms. The molecular formula is C11H12FNO2C_{11}H_{12}FNO_2, and its structure can be represented as follows:

Methyl 2 5 fluoropyridin 3 yl propanoate\text{Methyl 2 5 fluoropyridin 3 yl propanoate}

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in nucleotide synthesis, which may contribute to its antiviral and anticancer effects.
  • Receptor Modulation : It can modulate the activity of specific receptors, potentially influencing cellular signaling pathways related to apoptosis and cell cycle regulation.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits notable antiviral and anticancer properties. In vitro studies have demonstrated its ability to inhibit the replication of certain viruses and induce apoptosis in cancer cells. For instance:

  • Antiviral Studies : In a study involving viral replication assays, this compound displayed significant inhibitory effects against influenza virus strains, highlighting its potential as an antiviral agent .
  • Anticancer Activity : In cancer cell lines, this compound induced apoptosis through activation of caspase pathways, leading to reduced cell viability .

Case Studies

  • Study on Viral Inhibition :
    • Objective : To evaluate the antiviral efficacy of this compound against influenza viruses.
    • Methodology : The compound was tested in various concentrations on infected cell cultures.
    • Results : A dose-dependent reduction in viral titers was observed, with significant inhibition at concentrations above 10 µM .
  • Evaluation in Cancer Models :
    • Objective : To assess the anticancer potential of the compound in ovarian cancer models.
    • Methodology : The compound was administered to ovarian cancer cell lines, followed by analysis of cell viability and apoptosis markers.
    • Results : The treatment resulted in a significant decrease in cell proliferation and increased markers of apoptosis compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureAntiviral, AnticancerEffective against influenza and ovarian cancer
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoateStructureModerate AnticancerSimilar mechanism but less potent
Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoateStructureAntimicrobialDifferent halogen substituent alters reactivity

Comparison with Similar Compounds

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Molecular Formula : C₉H₁₁FN₂O₃ | Molar Mass : 230.20 g/mol
Key Differences :

  • Substituents: This compound has an additional amino group at position 2 of the pyridine ring, alongside fluorine at position 5.
  • However, the amino group may also raise the pKa, making the compound more basic.
  • Applications: Amino groups are critical in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding. The discontinuation of this compound (as noted in product catalogs) suggests challenges in synthesis or stability .

Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

Molecular Formula : C₁₂H₁₃FN₂O₂ | Molar Mass : 236.24 g/mol
Key Differences :

  • Core Structure: Replaces the pyridine ring with an indole system (a fused benzene-pyrrole aromatic ring).
  • This positional difference affects stereochemistry and biological interactions.
  • Physicochemical Properties : The indole core increases lipophilicity (higher logP) compared to pyridine derivatives, which may improve membrane permeability but reduce aqueous solubility .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Functional Groups
Methyl 2-(5-fluoropyridin-3-yl)propanoate C₉H₁₀FNO₃ 215.18 Pyridine 5-fluoro Ester
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₃ 230.20 Pyridine 2-amino, 5-fluoro Ester, Amino
Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate C₁₂H₁₃FN₂O₂ 236.24 Indole 5-fluoro (on indole), 2-amino (chain) Ester, Amino

Research Findings and Implications

Fluorine Effects : Fluorine’s electron-withdrawing nature stabilizes the pyridine ring in all compounds, reducing susceptibility to oxidation and enhancing binding affinity in target interactions.

Amino Group Impact: The amino group in Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate introduces basicity and hydrogen-bonding capacity, which could improve receptor binding but may complicate synthetic purification due to reactivity .

Core Heterocycle Differences: Indole derivatives (e.g., Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate) exhibit distinct electronic profiles compared to pyridine analogs, influencing their interaction with biological targets like serotonin receptors or cytochrome P450 enzymes .

Ester Hydrolysis: The propanoate ester in all compounds serves as a prodrug motif, enabling controlled release of active metabolites in physiological environments.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(5-fluoropyridin-3-yl)propanoate in academic research?

Methodological Answer: The synthesis typically involves fluoropyridine precursor functionalization. A common approach is nucleophilic substitution or cross-coupling reactions. For example:

  • Step 1: Start with 5-fluoropyridin-3-yl derivatives (e.g., halogenated intermediates).
  • Step 2: Use palladium-catalyzed Suzuki-Miyaura coupling to introduce the propanoate moiety .
  • Step 3: Acid-catalyzed esterification (e.g., BF₃·Et₂O) to form the methyl ester, as described for analogous pyridine derivatives .
  • Key Parameters: Maintain anhydrous conditions, use 1.2–1.5 equivalents of coupling agents, and monitor reaction progress via TLC.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the fluoropyridine ring substitution pattern and ester linkage. Fluorine coupling in ¹H NMR (e.g., 5-fluoropyridin-3-yl protons split into doublets) is diagnostic .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers if present .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Peaks at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. How should researchers assess the hydrolytic stability of this compound in aqueous buffers?

Methodological Answer:

  • Experimental Design: Incubate the compound in pH 2–9 buffers at 25–37°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).
  • Analysis: Quantify degradation via HPLC. Hydrolysis of the ester group produces 2-(5-fluoropyridin-3-yl)propanoic acid, identifiable by retention time shifts .
  • Key Insight: Stability decreases above pH 7 due to nucleophilic attack by hydroxide ions. Use non-aqueous solvents for long-term storage.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize the molecule’s geometry using B3LYP/6-31G(d). Calculate Fukui indices to identify electrophilic sites (e.g., ester carbonyl carbon) prone to nucleophilic attack .
  • Transition-State Modeling: Simulate hydrolysis pathways using Gaussian or ORCA. Compare activation energies for acid- vs. base-catalyzed mechanisms.
  • Validation: Correlate computational results with experimental kinetic data (e.g., Arrhenius plots from stability studies) .

Q. What strategies resolve contradictory data in reaction yields when varying fluoropyridine substituents?

Methodological Answer:

  • Systematic Variation: Synthesize analogs with substituents at positions 2, 4, or 6 on the pyridine ring. Compare yields to identify steric/electronic effects .
  • Multivariate Analysis: Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Use JMP or Minitab for statistical validation.
  • Case Study: Lower yields in bulkier substituents (e.g., 2-methyl groups) suggest steric hindrance in coupling reactions. Adjust catalyst (e.g., switch from Pd(PPh₃)₄ to XPhos Pd G3) .

Q. How do fluoropyridine derivatives like this compound interact with biological targets in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to target enzymes (e.g., kinases). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .
  • Kinetic Assays: Perform Michaelis-Menten experiments with varying substrate concentrations. Measure IC₅₀ values to quantify inhibition potency.
  • Structural Validation: Co-crystallize the compound with the enzyme (if feasible) and resolve the structure via X-ray crystallography (2.0–3.0 Å resolution) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(5-fluoropyridin-3-yl)propanoate
Reactant of Route 2
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Methyl 2-(5-fluoropyridin-3-yl)propanoate

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